1-(2-Chloro-4-fluorophenyl)-2-fluoroethan-1-amine
CAS No.:
Cat. No.: VC17701579
Molecular Formula: C8H8ClF2N
Molecular Weight: 191.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8ClF2N |
|---|---|
| Molecular Weight | 191.60 g/mol |
| IUPAC Name | 1-(2-chloro-4-fluorophenyl)-2-fluoroethanamine |
| Standard InChI | InChI=1S/C8H8ClF2N/c9-7-3-5(11)1-2-6(7)8(12)4-10/h1-3,8H,4,12H2 |
| Standard InChI Key | USPBXIVYDGGUPB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1F)Cl)C(CF)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure is defined by a phenyl ring substituted with chlorine at the 2-position and fluorine at the 4-position, connected to a fluoroethylamine chain. The IUPAC name, 1-(2-chloro-4-fluorophenyl)-2-fluoroethanamine, reflects this arrangement . Key structural identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 191.60 g/mol |
| SMILES Notation | C1=CC(=C(C=C1F)Cl)C(CF)N |
| InChIKey | USPBXIVYDGGUPB-UHFFFAOYSA-N |
| Synonymous Identifiers | 1822666-55-6, EN300-319458 |
The chlorine and fluorine atoms on the phenyl ring create steric and electronic effects that influence reactivity, while the fluoroethylamine moiety introduces hydrogen-bonding capabilities through the primary amine group .
Comparative Analysis with Structural Analogues
To contextualize its uniqueness, Table 1 contrasts this compound with related halogenated amines:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|
| 1-(2-Chloro-4-fluorophenyl)-2-ethylbutan-1-amine | 229.72 | Longer alkyl chain (butan-1-amine vs. ethanamine) | |
| 1-(4-Chloro-2-methylphenyl)-2-fluoroethan-1-amine | 187.64 | Methyl substitution on phenyl ring | |
| 1-(2-Chloro-4-fluorophenyl)ethylamine | 215.69 | Propylamine side chain and ethyl linkage |
These analogues highlight how alkyl chain length and phenyl substituents modulate physicochemical properties and potential bioactivity.
Synthesis and Manufacturing
Purification and Characterization
Post-synthesis, purification likely involves column chromatography or recrystallization. Characterization techniques include:
-
Nuclear Magnetic Resonance (NMR): To confirm hydrogen and fluorine environments.
-
High-Resolution Mass Spectrometry (HRMS): For molecular weight validation .
Physicochemical Properties
Solubility and Stability
The compound’s logP (partition coefficient) is estimated at 2.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration. The fluorine atoms enhance metabolic stability by resisting oxidative degradation, while the primary amine group confers water solubility at acidic pH .
Spectroscopic Data
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